ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate
Description
The compound ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate features a central 1,3-thiazole ring substituted at position 2 with a sulfanyl acetamido group linked to a 2-oxohexahydroquinazolin moiety and at position 5 with a methyl group and an ethyl carboxylate ester. This structure combines pharmacophoric elements from thiazole (a heterocycle common in bioactive molecules) and hexahydroquinazolin-2-one (a scaffold associated with kinase inhibition and enzyme modulation) .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-3-25-15(23)13-9(2)18-17(27-13)20-12(22)8-26-14-10-6-4-5-7-11(10)19-16(24)21-14/h3-8H2,1-2H3,(H,18,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWMXIDRACVWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a hexahydroquinazoline moiety. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of functional groups such as thiazole and sulfanyl contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole ring followed by the introduction of the hexahydroquinazoline derivative through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be effective against both bacterial and fungal infections.
Anti-Cancer Activity
Research has also indicated potential anti-cancer properties. A study focusing on similar thiazole derivatives showed inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 µM | Induces apoptosis |
| A549 (Lung Cancer) | 10 µM | Cell cycle arrest |
| HeLa (Cervical Cancer) | 8 µM | Inhibition of migration |
The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways:
These activities suggest potential applications in treating neurodegenerative diseases and other conditions where these enzymes play crucial roles.
Case Studies
A notable case study examined the effects of this compound on a murine model for breast cancer. The study found that administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups. Histological analysis revealed decreased proliferation markers in tumor tissues.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
EMTHC has been studied for its potential antimicrobial properties. Research indicates that compounds containing thiazole and quinazoline moieties exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that derivatives of thiazole showed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A specific study highlighted the effectiveness of thiazole-based compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Pharmacological Applications
Enzyme Inhibition
EMTHC has been investigated for its role as an enzyme inhibitor. Compounds with similar structures have shown the ability to inhibit enzymes involved in critical metabolic pathways. For example, thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular replication .
Neuroprotective Effects
Research indicates that EMTHC may possess neuroprotective effects. Compounds derived from thiazoles have been associated with neuroprotection against oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's disease .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of EMTHC involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The development of synthetic pathways for EMTHC allows for the exploration of structure-activity relationships (SAR), enabling chemists to design more potent analogs .
Case Studies on Derivatives
Several studies have focused on synthesizing derivatives of EMTHC to evaluate their biological activities. For instance, modifications at the thiazole ring or the quinazoline moiety have led to compounds with improved efficacy against specific targets such as cancer cells or bacterial strains .
Table 1: Biological Activities of EMTHC Derivatives
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound differs from related thiazole-5-carboxylate derivatives primarily in its substituents. Key analogs include:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethylphenyl analog (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8 due to polar quinazolinone), influencing membrane permeability .
- Anticancer Activity : Acetamide-linked thiazoles (e.g., compound 9c in ) exhibit IC₅₀ values <2 µg/mL against HepG-2, suggesting the target compound’s acetamido group may enhance cytotoxicity .
- Enzyme Binding : The hexahydroquinazolin-2-one moiety may mimic ATP-binding motifs in kinases, as seen in quinazoline-based drugs like gefitinib .
Preparation Methods
Synthesis of 2-Oxo-1,2,5,6,7,8-Hexahydroquinazolin-4-thiol
Coupling via Sulfanyl Bridge
-
React the thiol derivative with 2-chloroacetamide-thiazole intermediate in DMF, using KCO as a base.
-
Heat at 80–90°C for 12 hours to facilitate nucleophilic substitution.
-
Isolate the product via extraction with ethyl acetate and recrystallization from n-butanol (yield: 60–70%).
IR spectroscopy confirms the S–C bond formation (υ 650–700 cm).
Final Assembly and Purification
The assembled compound is purified as a hydrochloride salt to enhance purity (>98%). WO2012032528A2 reports dissolving the crude product in acetone, treating with HCl gas, and recrystallizing from n-butanol. This step eliminates impurities and stabilizes the compound for pharmaceutical applications.
Analytical Data :
Optimization and Challenges
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate?
The synthesis involves multi-step protocols, including thiazole ring formation, sulfanylacetamido coupling, and esterification. Key steps include:
- Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Sulfanyl Group Incorporation : Reaction of 2-oxo-hexahydroquinazolin-4-thiol with chloroacetyl chloride, followed by coupling to the thiazole intermediate. Temperature control (0–5°C) and inert atmospheres (N₂) prevent disulfide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃), δ 2.5–3.0 ppm (hexahydroquinazolin CH₂ groups), and δ 7.0–8.0 ppm (aromatic protons) confirm substituent connectivity .
- ¹³C NMR : Signals for carbonyl groups (C=O at ~165–175 ppm) and thiazole/quinazolin carbons (~110–150 ppm) validate the backbone . Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular formula (C₁₉H₂₃N₅O₄S₂) with <2 ppm error .
Q. What preliminary assays are recommended for screening its biological activity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the sulfanyl-hexahydroquinazolin moiety influence structure-activity relationships (SAR) in target binding?
Comparative studies with analogs (e.g., replacing sulfanyl with oxo or methyl groups) reveal:
Q. What computational strategies are effective for predicting interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to map binding poses. The sulfanyl group shows strong van der Waals interactions with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
- Dose-Response Curves : Use 8–12 concentration points and nonlinear regression (GraphPad Prism) for robust IC₅₀ determination .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug Design : Replace the ethyl ester with a PEGylated ester for enhanced aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create salts with improved dissolution rates .
Q. How do modifications to the thiazole-5-carboxylate group affect metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Ethyl esters are prone to hydrolysis; replacing them with tert-butyl esters increases half-life from 1.2 to 4.7 hours .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
- HPLC-DAD : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. How can researchers address instability under physiological pH conditions?
- pH-Rate Profiling : Conduct stability studies (pH 1–10, 37°C) to identify degradation products. Buffers (e.g., phosphate, acetate) are used to maintain pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
